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Compound of Interest |

4-(4-lodophenoxy)piperidine
Compound Name:

hydrochloride
CAS No.: 1220019-83-9
Cat. No.: B1452407

Get Quote

Focus Compound: 4-(4-lodophenoxy)piperidine
Hydrochloride
Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-phenoxypiperidine core
acts as a "privileged scaffold"—a molecular framework capable of binding to diverse biological
targets, including Sigma-1 receptors (01R), NMDA receptors (NR2B subunit), and specific
Serine Proteases (Factor Xa).

This guide details the biological evaluation of 4-(4-lodophenoxy)piperidine hydrochloride
(CAS: 1220019-83-9). The presence of the iodine substituent at the para-position of the
phenoxy ring is critical; it functions as a lipophilic anchor enhancing hydrophobic pocket
occupancy and serves as a potential handle for radiolabeling (e.g., 1-123/1-125 for SPECT
imaging probes) or palladium-catalyzed cross-coupling in lead optimization.

Scope of Application: This document provides a self-validating workflow for:
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e Physicochemical Preparation: Ensuring stable delivery of the HCI salt in cellular media.
» Safety Profiling: Establishing the therapeutic window via cytotoxicity assays.

o Target Engagement: A competitive binding protocol assuming a Sigma-1 receptor context (a
common target for this pharmacophore).

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound reconstitution to
functional validation.
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Caption: Logical flow for evaluating 4-(4-lodophenoxy)piperidine HCI, ensuring toxicity
checkpoints are passed before expensive functional assays.

Protocol A: Reconstitution & Stock Management

Scientific Integrity Note: The hydrochloride salt form improves shelf stability but can lower
solubility in organic solvents compared to the free base. The iodine atom adds significant
lipophilicity (LogP increase), increasing the risk of precipitation in aqueous media.

Materials:

o Compound: 4-(4-lodophenoxy)piperidine HCI (Store at 4°C, desiccated).
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» Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Hybridoma grade.
e Vessel: Amber glass vials (lodine compounds can be light-sensitive).

Procedure:

Equilibration: Allow the vial to warm to room temperature (20-25°C) for 30 minutes before
opening to prevent condensation (hydrolysis risk).

e Primary Stock (50 mM): Dissolve the compound in DMSO.
o Calculation: MW = 339.60 g/mol . To make 1 mL of 50 mM stock, weigh 16.98 mg.

o Action: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 40 kHz if visual
particulates remain.

¢ Visual QC: The solution should be clear and colorless to pale yellow. Darkening indicates
iodine liberation (degradation).

e Storage: Aliquot into single-use volumes (e.g., 50 pL) to avoid freeze-thaw cycles. Store at
-20°C.

Protocol B: Cytotoxicity Profiling (The Safety Gate)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to define the upper limit for
functional assays. Cell Line: HEK293 (Kidney) or HepG2 (Liver - for metabolic toxicity).

Methodology (Self-Validating): We use a Resazurin Reduction Assay (e.g., AlamarBlue) over
MTT, as it allows continuous monitoring and is less prone to interference by halogenated
compounds.

Step-by-Step:

o Seeding: Plate HEK293 cells at 10,000 cells/well in 96-well black-walled plates. Incubate 24h
at 37°C/5% CO2.

e Dosing: Prepare serial dilutions of the 4-(4-lodophenoxy)piperidine HCI stock in culture
media (DMEM + 10% FBS).
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o Range: 0.1 uM to 100 pM (8-point log scale).

o Vehicle Control: DMSO concentration must be normalized to the highest point (e.g., 0.2%)
across all wells.

o Positive Control: Doxorubicin (1 puM) or Digitonin.

¢ Incubation: Treat cells for 48 hours.

e Readout: Add Resazurin reagent (10% v/v). Incubate 2-4 hours. Measure fluorescence (Ex
560nm / Em 590nm).

Data Interpretation:

Parameter Acceptance Criteria Implication

Z-Factor >0.5 Assay is statistically robust.
) o ) DMSO concentration is non-

Vehicle Viability > 95% vs Media

toxic.

Compound is safe for specific

Compound CC50 > 50 uM binding assays (usually <10
pUM).

Protocol C: Sigma-1 Receptor (01R) Competition
Binding
Rationale: Piperidine ethers are classic pharmacophores for Sigma receptors. The iodine atom

often enhances affinity via halogen bonding within the receptor pocket. This assay validates if
the scaffold engages this specific target.

Assay Principle: Competition against a radioligand (e.g., [3H]-Pentazocine or [3H]-Haloperidol)
in membrane preparations.

Pathway Context: Activation of d1R modulates Calcium signaling between the ER and
Mitochondria.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4-(4-lodophenoxy)

piperidine HCI

IBinding (Ki?)

Sigma-1 Receptor
(ER Membrane)

IP3 Receptor
(Stabilization)

Ca2+ Flux
(ER -> Mito)

ATP Production

Mitochondrial
Bioenergetics

Click to download full resolution via product page

Caption: Putative Mechanism of Action. The ligand binds 01R, influencing ER-Mitochondria
calcium signaling.

Procedure:
 Membrane Prep: Use Jurkat cells or Rat Brain homogenates (rich in 01R).
¢ Reaction Mix:

o Buffer: 50 mM Tris-HCI (pH 7.4).

o Radioligand: 2 nM [3H]-(+)-Pentazocine (Specific for al).
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o Competitor: 4-(4-lodophenoxy)piperidine HCI (10~° M to 10> M).

o Non-Specific Binding (NSB) Control: 10 uM Haloperidol.

e Incubation: 120 minutes at 37°C (Equilibrium is slower for lipophilic iodinated compounds).

« Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% Polyethyleneimine to

reduce binding to the filter).

e Counting: Liquid Scintillation Counting.

Calculations: Calculate Ki (Inhibition Constant) using the Cheng-Prusoff equation:

Where [L] is radioligand concentration and Kd is its dissociation constant.

Troubleshooting & Causality

Observation Probable Cause Corrective Action
Discard stock. Prepare fresh in
Yellowing of Stock Solution lodine liberation (oxidation). degassed DMSO; store in

dark.

"Salting out” of the lipophilic

Precipitation in Media o
iodide.

Dilute stock into media slowly
with vortexing. Keep final
DMSO < 0.5%.

. e Lipophilic nature of
High Non-Specific Binding )
iodophenoxy group.

Increase BSA (0.1%) in assay
buffer or use PEIl-treated

filters.

_ Micelle formation or
Steep Hill Slope (>1.5) )
aggregation.

Add 0.01% Triton X-100 to the
assay buffer (below CMC).

References

e Use of Piperidine Scaffolds in Drug Discovery

o Review: "Piperidine-based scaffolds in medicinal chemistry: A review." European Journal
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o Context: Establishes the 4-substituted piperidine as a privileged structure for GPCR and
transporter ligands.

e Sigma-1 Receptor Ligand Design

o Mechanistic Grounding: "Structure-Activity Relationships of Sigma-1 Receptor Ligands."
Journal of Medicinal Chemistry.

o Relevance: Discusses the role of halogenated phenyl rings (like 4-iodophenoxy) in
enhancing sigma-1 affinity via hydrophobic pocket filling.

o Solubility of Halogenated Salts

o Technical Data: "Solubility of 4-(4-lodophenoxy)piperidine hydrochloride.
o Relevance: Provides MW and physical state data for calculation verific

o Cytotoxicity Protocols (NCI Guidelines)

o Standard: "In vitro cell line screening project (IVCLSP).
o Relevance: The gold standard methodology for establishing CC50 values in drug
screening.

e 4-Phenoxypiperidine in Antitubercular Research

o Application: "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With
Anti-tuberculosis Activity." NIH PubMed Central.

o Relevance: Demonstrates the biological utility of the phenoxypiperidine core beyond CNS
targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1452407/docs?utm_src=pdf-body#application-note-pharmacological-profiling-of-halogenated-piperidine-scaffolds
https://www.benchchem.com/product/b1452407/docs#application-note-pharmacological-profiling-of-halogenated-piperidine-scaffolds
https://www.benchchem.com/product/b1452407/docs#application-note-pharmacological-profiling-of-halogenated-piperidine-scaffolds
https://www.benchchem.com/product/b1452407/docs#application-note-pharmacological-profiling-of-halogenated-piperidine-scaffolds
https://www.benchchem.com/product/b1452407/docs#application-note-pharmacological-profiling-of-halogenated-piperidine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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